1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The incorporation of fluorine and iodine atoms into the bicyclo[1.1.1]pentane scaffold enhances its potential for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of halogenated reagents to [1.1.1]propellane, followed by further functionalization steps . For instance, the reaction of [1.1.1]propellane with iodine and fluorine-containing reagents under radical conditions can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for the efficient and controlled synthesis of complex molecules. The use of photoredox catalysis and other advanced techniques can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Cross-Coupling Reactions: The iodine atom serves as a good leaving group in cross-coupling reactions, facilitating the formation of carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere for phenyl rings in drug design, enhancing the pharmacokinetic properties of drug candidates.
Materials Science: Its unique structure makes it suitable for use in the development of advanced materials, such as liquid crystals and molecular rotors.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is employed in the synthesis of complex organic molecules and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to biological targets through hydrogen bonding and electrostatic interactions. The iodine atom can facilitate the formation of covalent bonds with target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-3-chlorobicyclo[1.1.1]pentane
- 1-(2-Fluorophenyl)-3-bromobicyclo[1.1.1]pentane
- 1-(2-Fluorophenyl)-3-methylbicyclo[1.1.1]pentane
Comparison: Compared to its analogs, 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane exhibits unique properties due to the presence of the iodine atom. Iodine’s larger atomic radius and higher polarizability can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts. Additionally, the combination of fluorine and iodine atoms provides a balance of electronic and steric effects, making this compound particularly valuable in drug design and materials science .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FI/c12-9-4-2-1-3-8(9)10-5-11(13,6-10)7-10/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSCPKBDPFPLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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